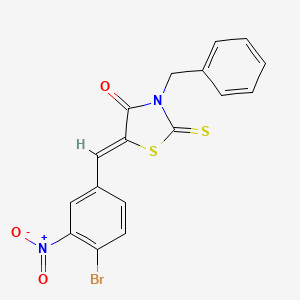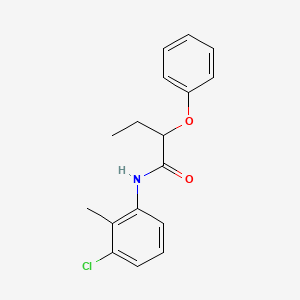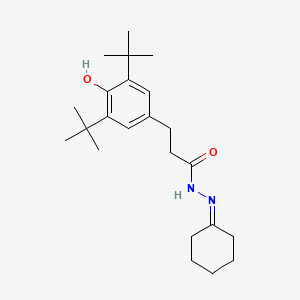![molecular formula C23H29N3O4 B5218056 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5218056.png)
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzamide moiety, and a pyridine ring, making it a complex and versatile molecule. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyacetyl group, and the coupling of the benzamide and pyridine moieties. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyacetyl Group: This step may involve acylation reactions using methoxyacetyl chloride or similar reagents.
Coupling Reactions: The final coupling of the benzamide and pyridine moieties can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetylfentanyl: Structurally related to fentanyl, used in pain management.
Piperidine Derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-4-3-12-24-21(17)9-13-25-23(28)18-5-7-19(8-6-18)30-20-10-14-26(15-11-20)22(27)16-29-2/h3-8,12,20H,9-11,13-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPCQNRBTXNWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)


![N-(1-phenylethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B5218027.png)
![3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5218035.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)
![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)


![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
